molecular formula C13H15F4NO B8128662 4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine

Cat. No.: B8128662
M. Wt: 277.26 g/mol
InChI Key: HKXLTCDUZAOJAO-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is a complex organic compound characterized by the presence of fluorine atoms and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine typically involves multiple steps, starting with the preparation of the phenol derivative. The phenol derivative is then reacted with piperidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated phenols, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(trifluoromethyl)phenol: Shares a similar fluorinated phenol structure.

    4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a similar trifluoromethyl group but with a different functional group.

    Trifluoromethylpyridine: Another fluorinated compound with distinct chemical properties.

Uniqueness

4-(4-Fluoro-2-trifluoromethyl-phenoxymethyl)-piperidine is unique due to its combination of a piperidine ring and fluorinated phenol structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[[4-fluoro-2-(trifluoromethyl)phenoxy]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F4NO/c14-10-1-2-12(11(7-10)13(15,16)17)19-8-9-3-5-18-6-4-9/h1-2,7,9,18H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLTCDUZAOJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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